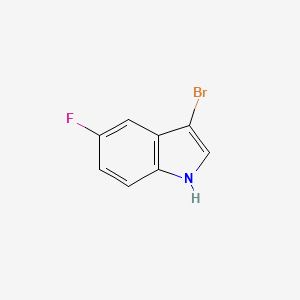

3-Bromo-5-fluoro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds. derpharmachemica.com Its presence is integral to the function of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin. mdpi.comresearchgate.net In the realm of pharmaceuticals, the indole scaffold is a privileged structure, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, and anti-migraine drugs such as sumatriptan. derpharmachemica.com

The versatility of the indole nucleus stems from its unique electronic properties. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, particularly at the C3 position, allowing for a wide range of chemical modifications. nih.govirjmets.com This reactivity, coupled with the ability of the indole nitrogen to participate in hydrogen bonding and other non-covalent interactions, enables indole-containing molecules to bind to a variety of biological targets with high affinity and specificity. mdpi.com Consequently, the indole scaffold is a focal point in drug discovery efforts, with ongoing research exploring its potential in developing novel treatments for cancer, infectious diseases, and neurodegenerative disorders. mdpi.comresearchgate.netmdpi.com

Rationale for Halogenation in Indole Structure and Function

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modulating the physicochemical and biological properties of the indole scaffold. The incorporation of halogens such as fluorine, chlorine, and bromine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov

Fluorine, in particular, is often introduced to block metabolic oxidation at specific positions, thereby increasing the bioavailability and half-life of a drug. The high electronegativity of fluorine can also alter the acidity of nearby protons and influence the conformation of the molecule. Bromine, being larger and more polarizable, can introduce steric bulk and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets.

The position of the halogen on the indole ring is also crucial. Halogenation at the C3 position, which is the most reactive site for electrophilic substitution, is a common strategy. sci-hub.se However, substitution at other positions on the benzene (B151609) or pyrrole ring can also lead to desirable properties. For instance, studies have shown that the type and position of the halogen moiety on the indole scaffold significantly impact its interaction with biological receptors like the aryl hydrocarbon receptor (AhR). nih.gov

Overview of 3-Bromo-5-fluoro-1H-indole as a Compound for Advanced Academic Inquiry

This compound emerges as a compound of significant interest for advanced academic inquiry due to the combined effects of its bromine and fluorine substituents on the indole core. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations and biological investigations. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. mdpi.com Simultaneously, the fluorine atom at the C5 position can enhance the compound's metabolic stability and modulate its electronic character.

This dual-halogenated indole serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its study provides insights into the intricate interplay of halogen substituents in directing chemical reactivity and influencing biological activity.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1186663-46-6 |

| Molecular Formula | C8H5BrFN |

| Molecular Weight | 214.03 g/mol |

| SMILES | C1=CC2=C(C=C1F)C(=CN2)Br |

| InChI | InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFQNEUIXLDSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629080 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-46-6 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 1h Indole and Its Derivatives

Strategic Approaches to Indole (B1671886) Core Construction

The direct synthesis of polysubstituted indoles like 3-bromo-5-fluoro-1H-indole requires regiochemical control. Modern synthetic methods offer sophisticated tools to achieve this, moving beyond classical approaches to provide higher yields, better functional group tolerance, and novel pathways.

Modern Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone of indole chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. researchgate.netmdpi.com Modern variations have aimed to overcome limitations such as harsh acidic conditions and the need for potentially toxic hydrazine (B178648) precursors. acs.orgnih.govthieme-connect.com

A contemporary approach applicable to the synthesis of halogenated indoles involves a two-step sequence starting from a haloarene. acs.orgnih.govrsc.org This method avoids the direct handling of arylhydrazines by generating them in situ. For the synthesis of this compound, a plausible modern Fischer route would start with 4-fluoroaniline. This would be converted to the corresponding (4-fluorophenyl)hydrazine (B109058). The crucial step is the condensation of this hydrazine with a suitable three-carbon carbonyl compound already containing the bromine atom at the prospective C3 position, such as bromoacetaldehyde (B98955) or a protected equivalent, followed by acid-catalyzed cyclization and aromatization.

A more direct modern variant involves the metal-free tandem hydroamination-cyclization between arylhydrazines and simple alkynes. mdpi.com For instance, the reaction between (4-fluorophenyl)hydrazine and a bromo-alkyne under appropriate acidic conditions could potentially yield the target indole. Precedent for this includes the synthesis of 5-bromo-2-phenyl-1H-indole from (4-bromophenyl)hydrazine (B1265515) hydrochloride and phenylacetylene. mdpi.com

Table 1: Example of Modern Fischer Indole Synthesis for a Halogenated Indole

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|

This table demonstrates the feasibility of using halogenated precursors in modern Fischer-type syntheses.

Vicarious Nucleophilic Substitution (VNS) Pathways for Halogenated Indoles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic rings. organic-chemistry.org The reaction allows for the formal substitution of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.org This strategy is particularly useful for synthesizing nitro-substituted compounds that can be subsequently transformed into the indole ring system. researchgate.netiupac.org

The synthesis of 5-fluoroindole (B109304) has been achieved via a VNS reaction between 4-fluoronitrobenzene and an acetonitrile (B52724) derivative, followed by reductive cyclization. diva-portal.org To construct this compound, a logical starting material would be a difluoro- or bromo-fluoro-substituted nitrobenzene (B124822) to direct the VNS reaction. A potential pathway starts with 1-bromo-3-fluoro-5-nitrobenzene. The VNS reaction with a carbanion, such as that derived from chloromethyl phenyl sulfone, would introduce a functionalized methyl group ortho to the nitro group. Subsequent chemical modifications of this new substituent and reductive cyclization of the nitro group would then form the pyrrole (B145914) ring of the indole nucleus. The orientation of the VNS is generally ortho and para to the nitro group, which provides regiochemical control. organic-chemistry.org

The direct cyanomethylation of nitroarenes via VNS provides o-nitroarylacetonitriles, which are valuable precursors for indole synthesis through hydrogenation. iupac.org The use of a starting material like 2-bromo-4-fluoronitrobenzene could undergo VNS cyanomethylation, with the resulting intermediate being subjected to reductive cyclization to form the desired indole framework.

Table 2: Key Steps in VNS-based Indole Synthesis

| Reaction Step | General Reactants | General Product | Key Feature | Reference |

|---|---|---|---|---|

| VNS Reaction | Nitroarene, Carbanion with leaving group (e.g., ClCH₂CN) | o-Nitro-functionalized arene | C-H activation and introduction of a side chain | researchgate.netdiva-portal.org |

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com Palladium, copper, and nickel catalysts offer powerful tools for constructing the indole core or for functionalizing a pre-formed halogenated indole like this compound.

Palladium catalysts are exceptionally versatile for C-C and C-N bond formation. mdpi.com The 3-bromo substituent on the indole ring is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org this compound can be directly coupled with various terminal alkynes to install an alkynyl substituent at the C3-position. This is a common strategy for derivatization. researchgate.net Alternatively, a Sonogashira coupling can be part of a domino sequence to build the indole ring itself. For example, a 2-bromo-4-fluoroanilide could undergo a Sonogashira coupling with a terminal alkyne, followed by a palladium-catalyzed amidopalladation and reductive elimination to yield a 2,3-disubstituted indole. acs.org

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling aryl halides with amines. organic-chemistry.org While typically used to aminate aryl halides, it can be applied to N-functionalize the indole ring. More relevant to derivatization, this compound can be coupled with various primary or secondary amines to synthesize 3-aminoindole derivatives. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron compound with an aryl halide. The Suzuki reaction is a robust method for arylating the C3-position of this compound using a wide range of aryl or heteroaryl boronic acids or esters. This pathway is extensively used in the synthesis of complex pharmaceutical agents. rsc.org

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org this compound can serve as the aryl halide component, reacting with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl group at the C3-position. beilstein-journals.orgacs.org This reaction typically proceeds with high trans selectivity. organic-chemistry.orgrsc.org

Table 3: Overview of Palladium-Catalyzed Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂/CuI |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(OAc)₂/Buchwald Ligands |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄ |

Copper catalysts, while perhaps older in pedigree than palladium, have seen a resurgence with the development of new ligand systems and reaction conditions. beilstein-journals.org They are often cheaper and can offer complementary reactivity. Copper-catalyzed reactions can be used for both the formation and functionalization of the indole ring. organic-chemistry.org A copper-catalyzed multicomponent cascade reaction of a 1-bromo-2-(2,2-dibromovinyl)benzene (B13214496) derivative with an aldehyde and ammonia (B1221849) can produce substituted indoles. organic-chemistry.org For functionalization, copper-catalyzed methods for the chalcogenation of indoles have been reported; for example, the direct C3-thioetherification or C3-selenylation of bromoindoles demonstrates copper's utility in activating the C3 position. nih.gov

Nickel catalysis provides a cost-effective and powerful alternative to palladium for cross-coupling reactions. mdpi.com Nickel catalysts are particularly effective in coupling challenging substrates and can enable unique transformations. This compound can act as the aryl bromide electrophile in a variety of nickel-catalyzed cross-coupling reactions. Examples include Kumada coupling with Grignard reagents, Negishi coupling with organozinc reagents, and couplings to form C-P and C-Se bonds. mdpi.comchinesechemsoc.org Recent advances have also demonstrated nickel-catalyzed hydrocarbonation of alkenes with aryl bromides, opening pathways to diverse alkylated indole products. chemrxiv.orgnih.gov

Gold-Catalyzed Approaches to Indole Derivatives

Gold catalysis has become a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes. rsc.orgnih.gov Gold catalysts, known for their high efficiency, facilitate the construction of diverse heterocyclic systems, including the indole skeleton. rsc.orgnih.govmdpi.com

One prominent strategy involves the intramolecular hydroamination or annulation of appropriately substituted anilines. For instance, gold-catalyzed protocols can convert substituted N-alkynyl indoles into functionalized polycyclic systems under mild conditions, compatible with various functional groups, including halogens. mdpi.com The high selectivity of these reactions often leads to the exclusive formation of specific cyclization products. mdpi.com

Another approach is the gold-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds. rsc.org This method proceeds through a sequence of N-H insertion, cyclization, and a rsc.orgmdpi.com-allyl migration to yield C-3 substituted indoles. rsc.org Furthermore, gold catalysis enables the "back-to-front" synthesis of indoles from pyrrole derivatives, such as the annulation of alkynol-functionalized pyrroles, providing access to regioselectively functionalized indoles that are otherwise challenging to synthesize. nih.govresearchgate.net

Table 1: Examples of Gold-Catalyzed Indole Synthesis

| Starting Material | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-alkynyl indoles | Gold-based catalyst | Fused polycyclic indoles | Mild conditions, high selectivity, compatible with halogens. | mdpi.com |

| N-allyl-2-alkynylanilines | Gold/silver catalyst | C3-functionalized indoles | Carbene insertion followed by cyclization and rsc.orgmdpi.com-allyl migration. | rsc.org |

| Alkynol-functionalized pyrroles | Gold-based catalyst | Regioselectively substituted indoles | "Back-to-front" synthesis strategy. | nih.govresearchgate.net |

Organocatalytic and Electrocatalytic Routes to Substituted Indoles

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and electrocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. researchgate.netrsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of substituted indoles, organocatalytic methods like the Friedel-Crafts reaction are prominent. researchgate.netbeilstein-journals.org Chiral organocatalysts, such as phosphoric acids or squaramides, can facilitate the enantioselective alkylation of indoles at the C3 position with various electrophiles. researchgate.netmdpi.com These methods provide access to chiral 3-substituted indoles, which are valuable precursors for biologically active molecules. researchgate.net The development of atroposelective synthesis of indole derivatives bearing axial chirality using organocatalysis has also become a significant area of research. acs.org

Electrocatalysis employs an electric current to drive redox reactions, often eliminating the need for chemical oxidants or reductants. researchgate.netrsc.org This approach has been successfully applied to the synthesis of indoles through intramolecular dehydrogenative annulation of N-aryl enamines or 2-vinylanilides. researchgate.netacs.org These reactions can be performed under metal-free conditions, offering a green and efficient pathway to substituted indoles. researchgate.netorganic-chemistry.org Electrochemical methods have also been developed for the direct C-H halogenation of the indole ring, providing a regioselective route to compounds like 3-chloro-, 3-bromo-, and 3-iodoindoles using simple halide salts. sci-hub.se

Table 2: Comparison of Organocatalytic and Electrocatalytic Indole Synthesis

| Method | Catalyst Type | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral phosphoric acids, squaramides | Asymmetric Friedel-Crafts alkylation | Metal-free, enantioselective, access to chiral indoles. | researchgate.netmdpi.comrsc.org |

Bartoli Indole Synthesis and Related Carbon-Carbon Bond Forming Reactions

The Bartoli indole synthesis is a classic and highly practical method for preparing 7-substituted indoles. bhu.ac.injk-sci.com The reaction involves the treatment of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. jk-sci.com The presence of a sterically demanding ortho-substituent on the nitroarene generally leads to higher yields. jk-sci.com This reaction is particularly useful for synthesizing indoles with substituents at the C7 position, which can be challenging to access through other methods. For fluorinated indoles, this method could start from an appropriate ortho-substituted fluoronitroarene.

The mechanism involves the initial formation of a nitrosoarene, which then reacts with a second equivalent of the Grignard reagent. A subsequent rsc.orgrsc.org-sigmatropic rearrangement and intramolecular cyclization lead to the indole ring system after an acidic work-up. jk-sci.com

Related carbon-carbon bond-forming reactions, such as the Leimgruber-Batcho indole synthesis, also provide valuable routes to substituted indoles. This method involves the formation of an enamine from a 2-nitrotoluene (B74249) derivative, followed by a reductive cyclization to yield the indole. diva-portal.org It is widely used in industry due to the availability of starting materials. diva-portal.org

Regioselective Introduction of Halogen Substituents

The precise placement of halogen atoms on the indole core is crucial for tuning the properties of the final compound. Regioselective halogenation techniques are therefore of paramount importance.

Directed Bromination Techniques (e.g., N-Bromosuccinimide, Molecular Bromine)

The bromination of the indole ring is a common transformation. The C3 position is the most nucleophilic and is typically the site of electrophilic attack. bhu.ac.in However, by carefully choosing the substrate and reaction conditions, bromination can be directed to other positions.

For a substrate like 5-fluoro-1H-indole, direct bromination can be controlled.

Bromination at C3: The use of reagents like N-Bromosuccinimide (NBS) in a suitable solvent typically results in bromination at the highly reactive C3 position. For N-protected indoles, this is a very common strategy to obtain 3-bromoindoles.

Bromination at C7: In the case of 5-fluoroindole, the electron-withdrawing nature of the fluorine atom can direct electrophilic attack to the C7 position. Using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) can achieve this regioselectivity.

Bromination at C4 or C6: The regioselective bromination of specific positions on the benzene (B151609) ring of the indole can be challenging. For instance, bromination of 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate with NBS and sodium hydride in DMF leads to regioselective bromination at the C4 position. semanticscholar.org

Table 3: Regioselective Bromination of Fluorinated Indole Derivatives

| Substrate | Reagent | Position of Bromination | Conditions | Reference |

|---|---|---|---|---|

| 5-Fluoro-1H-indole | Br₂ / FeBr₃ | C7 | Dichloromethane or acetic acid, 0–25°C | |

| 5-Fluoro-1H-indole | N-Bromosuccinimide (NBS) | C7 | DMF, 0–25°C | |

| N-protected 5-fluoroindole | N-Bromosuccinimide (NBS) | C3 | Standard conditions | bldpharm.com |

Targeted Fluorination Strategies (e.g., Electrophilic Fluorination with Selectfluor™)

Introducing a fluorine atom onto an existing bromo-indole scaffold requires targeted fluorination strategies. Electrophilic fluorination has become the method of choice, utilizing reagents with a reactive N-F bond. wikipedia.org

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent. It can fluorinate a wide range of nucleophilic substrates, including electron-rich aromatic systems. wikipedia.org For instance, the fluorination of a 7-bromoindole (B1273607) at the 5-position can be achieved using an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The bromine atom's meta-directing effect facilitates the introduction of the fluorine at the C5 position, often requiring a palladium catalyst and elevated temperatures.

The mechanism of electrophilic fluorination is complex and can be influenced by the substrate and reaction conditions, but it provides a direct route to fluorinated aromatics. wikipedia.orgnih.gov

Orthogonal Halogenation Approaches for Polyhalogenated Indole Systems

The synthesis of polyhalogenated indoles, such as this compound, often requires an orthogonal halogenation strategy, where different halogens are introduced sequentially without interfering with each other. This can be achieved by leveraging the different reactivities and directing effects of the substituents.

A plausible route to this compound could involve:

Synthesis of 5-fluoro-1H-indole: This can be accomplished through various methods, such as the Fischer or Leimgruber-Batcho synthesis, starting from a corresponding fluorinated aniline (B41778) or nitrotoluene derivative. diva-portal.org

Protection of the Indole Nitrogen: The indole nitrogen is often protected (e.g., with a Boc group) to prevent side reactions and to modulate the reactivity of the indole ring.

Bromination at C3: The N-protected 5-fluoroindole can then be regioselectively brominated at the C3 position using a reagent like N-Bromosuccinimide (NBS).

Deprotection: Removal of the protecting group would yield the target compound, this compound.

Enzymatic halogenation using flavin-dependent halogenases also presents a powerful tool for achieving remarkable regioselectivity. kvinzo.com These enzymes can introduce bromine or chlorine at specific positions on the indole ring of tryptophan and related derivatives, which can then be used in subsequent chemical modifications. kvinzo.comresearchgate.net The combination of different halogenases or the use of enzymatic halogenation followed by chemical cross-coupling reactions allows for the synthesis of di- or tri-halogenated indoles with precise control over the halogenation pattern. kvinzo.com

Functionalization and Derivatization of the this compound Scaffold

The strategic placement of the bromine atom at the electron-rich C-3 position of the indole ring allows for a multitude of chemical transformations. This section details the key methods for elaborating the this compound core to generate a diverse library of derivatives.

The carbon-bromine bond at the C-3 position is highly amenable to transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki-Miyaura coupling allows for the reaction of 3-bromoindoles with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups. Similarly, the Heck reaction can be employed to couple the indole with alkenes. The Sonogashira coupling provides a direct route to 3-alkynylindoles by reacting the 3-bromo derivative with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov These reactions transform the simple halogenated indole into a more complex and potentially more active molecular architecture.

| Coupling Reaction | Reagents & Catalysts | Typical Substituent Introduced | Ref. |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Phenyl, substituted phenyl, heteroaryl | nih.gov |

| Heck | Alkene, Pd catalyst, Base | Vinyl, substituted vinyl | |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl, phenylacetylenyl | nih.gov |

This table summarizes common coupling reactions for functionalizing 3-bromoindoles. The specific conditions may vary based on the substrate.

Modification of the indole nitrogen (N-1 position) is a common strategy to alter the physical, chemical, and biological properties of the scaffold. The N-H proton can be readily removed by a base to form an indolyl anion, which then acts as a nucleophile.

N-Alkylation is typically achieved by treating the indole with a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov This method allows for the introduction of simple alkyl, benzyl, or other functionalized alkyl chains.

N-Acylation involves the introduction of an acyl group onto the indole nitrogen. This is often done for protection of the nitrogen or to introduce specific functionalities. Common reagents include acid chlorides or anhydrides. bhu.ac.in A widely used strategy is N-sulfonylation, for example, with p-toluenesulfonyl chloride (TsCl), which yields a stable N-tosyl protected indole. nih.gov This N-protection enhances the stability of the indole ring and can direct lithiation to other positions for further functionalization. researchgate.net

| Reaction Type | Reagents | Resulting N-Substituent | Ref. |

| N-Alkylation | NaH, Methyl Iodide | Methyl (-CH₃) | nih.gov |

| N-Alkylation | NaH, Benzyl Bromide | Benzyl (-CH₂Ph) | nih.gov |

| N-Acylation | Acetic Anhydride, NaOAc | Acetyl (-COCH₃) | bhu.ac.in |

| N-Sulfonylation | NaH, p-Toluenesulfonyl chloride (TsCl) | Tosyl (-SO₂C₆H₄CH₃) | nih.gov |

This table provides examples of reagents used for the N-functionalization of the indole ring.

Beyond the coupling reactions mentioned, the this compound scaffold can be decorated with a variety of other functional groups at the C-3 position.

The introduction of a cyano group (-CN) to form 3-cyanoindoles can be accomplished via palladium-catalyzed cyanation reactions using reagents like zinc cyanide or through nucleophilic substitution with copper cyanide. nih.gov The resulting indole-3-carbonitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. The existence of compounds like 6-Bromo-5-fluoro-1H-indole-3-carbonitrile highlights the chemical compatibility of these functional groups on the indole core. chemscene.com

Heterocyclic moieties are frequently incorporated into indole-based structures to enhance biological activity. For 3-bromoindoles, this is often achieved through cross-coupling reactions. For example, Suzuki-Miyaura coupling with heteroaryl boronic acids can attach rings like pyridine (B92270) or pyrimidine. Alternatively, Buchwald-Hartwig amination can be used to link nitrogen-containing heterocycles. The synthesis of 3-(1H-imidazol-2-yl)-1H-indole derivatives and 1,2,3-triazole-substituted indoles from functionalized indole precursors demonstrates the feasibility of incorporating complex heterocyclic systems. tandfonline.comresearchgate.net

| Functional Group | Synthetic Method | Example Reagents | Ref. |

| Cyano (-CN) | Nucleophilic Substitution | Copper(I) Cyanide (CuCN) | nih.gov |

| Imidazole | Condensation/Cyclization | (from Indole-3-carbaldehyde) | tandfonline.com |

| Triazole | Click Chemistry (CuAAC) | (from N-propargyl indole) | researchgate.net |

| Pyrrolidine-2,5-dione | Michael Addition | Maleimides, BF₃-OEt₂ | mdpi.com |

This table illustrates methods for introducing diverse functional groups onto the indole scaffold.

N-Alkylation and Acylation Strategies for Indole Nitrogen

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like indole derivatives.

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. rsc.org "On-water" reactions, where insoluble reactants are vigorously stirred in water, have been shown to accelerate reaction rates for certain indole syntheses, such as the formation of bis(indolyl)methanes. tandfonline.com

Another green approach is the use of alternative energy sources to promote reactions. Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. tandfonline.com The synthesis of various indole derivatives, including those with heterocyclic substituents, has been successfully achieved under microwave conditions. tandfonline.com

| Green Approach | Description | Example Application | Ref. |

| Aqueous Media | Using water as the reaction solvent to reduce organic waste. | Synthesis of bis(indolyl)methanes and trisindolines. | rsc.orgtandfonline.comnih.gov |

| Microwave Irradiation | Using microwave energy to accelerate reactions, reducing time and energy consumption. | One-pot synthesis of substituted imidazole-indole derivatives. | tandfonline.com |

| Solvent-Free | Conducting reactions without a solvent, minimizing waste. | Synthesis of bis(indolyl)methanes from indoles and aldehydes. | rsc.org |

This table highlights key eco-friendly conditions applicable to indole synthesis.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused, reducing waste and cost.

Several types of heterogeneous catalysts have been developed for indole synthesis. These include:

Bio-based catalysts : A catalyst derived from amla seed biochar has been used for the efficient synthesis of bis-indole derivatives in water. rsc.org This approach utilizes renewable resources for catalyst preparation.

Silica-supported catalysts : Indium(III) acetylacetonate (B107027) anchored to aminopropylsilica gel has been reported as a reusable heterogeneous catalyst for the preparation of trisindolines. nih.gov

Clay-based catalysts : Modified clays, such as Envirocat EPZG, can function as solid acid catalysts for reactions like the synthesis of 3,3-disubstituted oxindoles from indoles and isatins. rasayanjournal.co.in

The application of such catalysts promotes sustainability by minimizing catalyst waste and often enabling milder reaction conditions. rsc.org

| Heterogeneous Catalyst | Catalyst Type | Application in Indole Synthesis | Ref. |

| BCNSA | Biochar-modified graphitic carbon nitride | Synthesis of bis-indole derivatives in water. | rsc.org |

| In(acac)₃-APSG | Silica-supported Indium complex | Synthesis of trisindolines. | nih.gov |

| Envirocat EPZG | Acidic Clay | Synthesis of 3,3-disubstituted oxindoles. | rasayanjournal.co.in |

This table presents examples of reusable heterogeneous catalysts used in the synthesis of indole derivatives.

Atom Economy and Reaction Efficiency Considerations for Sustainable Production

The sustainable production of specialty chemicals like this compound necessitates a thorough evaluation of synthetic methodologies not only for their chemical yield but also for their adherence to the principles of green chemistry. Key metrics in this assessment are atom economy and reaction efficiency, which provide a quantitative measure of how effectively raw materials are converted into the desired product, thereby minimizing waste and environmental impact.

The concept of Atom Economy (AE) , developed by Barry Trost, is a theoretical measure of the efficiency of a chemical reaction. It calculates the proportion of reactant atoms that are incorporated into the final desired product. The formula for atom economy is:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more sustainable process, as it indicates that a larger portion of the starting materials is utilized in forming the target molecule, with less being converted into byproducts.

Reaction Mass Efficiency (RME) provides a more practical and comprehensive measure of a reaction's greenness by considering the actual masses of reactants, the reaction yield, and the stoichiometry. The RME is calculated as:

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

Another critical metric is the Environmental Factor (E-Factor) , which is defined as the total mass of waste generated per kilogram of product. A lower E-Factor is indicative of a more environmentally friendly process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

These metrics are crucial for comparing different synthetic routes and for optimizing processes to align with sustainability goals.

Analysis of Synthetic Routes for this compound

Several methods have been developed for the synthesis of 3-haloindoles. A notable approach for the synthesis of this compound involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of a bromide source like sodium bromide (NaBr). One reported synthesis of this compound via this method achieved an isolated yield of 61%.

Another efficient strategy for the formation of 3-bromoindoles is a cascade oxidative cyclization-halogenation of 2-alkenylanilines using phenyliodine(III) diacetate (PIDA) and lithium bromide (LiBr), which has been shown to produce high yields for various derivatives. researchgate.net The application of gold(III) catalysis for the annulation of 2-alkynylanilines followed by halogenation also presents a mild and efficient route to 3-haloindoles. organic-chemistry.org

Mechanochemical approaches, which involve solvent-free or low-solvent reactions, are also gaining traction for their potential to significantly reduce waste and energy consumption in bromination reactions. rsc.org

To illustrate the application of green chemistry metrics, let's consider a hypothetical optimized synthesis of this compound based on a common bromination strategy.

Hypothetical Synthesis Data for Green Metrics Calculation:

| Parameter | Value |

| Reactant 1 | 5-Fluoro-1H-indole |

| Molecular Weight (Reactant 1) | 135.13 g/mol |

| Mass (Reactant 1) | 1.35 g (10 mmol) |

| Reactant 2 | N-Bromosuccinimide (NBS) |

| Molecular Weight (Reactant 2) | 177.98 g/mol |

| Mass (Reactant 2) | 1.78 g (10 mmol) |

| Product | This compound |

| Molecular Weight (Product) | 214.03 g/mol |

| Yield | 90% (assumed for calculation) |

| Mass of Isolated Product | 1.93 g (9 mmol) |

| Solvent | Acetonitrile |

| Volume of Solvent | 50 mL |

| Waste | Succinimide (B58015), unreacted starting materials, solvent |

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Formula | Calculation | Result |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (214.03 / (135.13 + 177.98)) x 100 | 68.3% |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | (1.93 / (1.35 + 1.78)) x 100 | 61.5% |

| Carbon Efficiency (CE) | (Amount of Carbon in Product / Total Carbon in Reactants) x 100 | ((12.018) / (12.018 + 12.01*4)) x 100 | 66.7% |

| E-Factor (excluding solvent) | (Σ Mass of Reactants - Mass of Product) / Mass of Product | ((1.35 + 1.78) - 1.93) / 1.93 | 0.62 |

Note: The table above is based on a hypothetical reaction to demonstrate the calculation of green metrics. Actual values will vary depending on the specific experimental conditions.

The calculated Atom Economy of 68.3% for this hypothetical reaction indicates that a significant portion of the reactant atoms is not incorporated into the final product, with the atoms from the succinimide byproduct constituting the majority of the "wasted" atoms. The Reaction Mass Efficiency of 61.5% is lower than the Atom Economy, which is expected as it accounts for a non-perfect (90%) yield. An E-Factor of 0.62 (excluding solvent) suggests that for every kilogram of product, 0.62 kilograms of waste are generated from the reactants alone. Including solvent in the E-Factor calculation would significantly increase this value, highlighting the importance of solvent choice and recycling in sustainable production.

Continuous efforts in catalysis, process optimization, and the adoption of greener technologies like flow chemistry and enzymatic reactions are essential to improve these metrics further. greenchemistry-toolkit.orgrsc.org The development of synthetic routes with higher atom economy and reaction efficiency is paramount for the environmentally and economically sustainable production of this compound and its derivatives.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 5 Fluoro 1h Indole

Mechanistic Studies of Halogen Substitution Reactions

The presence of both bromine and fluorine atoms on the indole (B1671886) scaffold imparts distinct reactivity towards substitution reactions, enabling diverse functionalization strategies through either nucleophilic or electrophilic pathways.

Nucleophilic Aromatic Substitution Pathways on the Indole Ring

Nucleophilic aromatic substitution (SNAr) on aryl halides is a powerful method for forming new bonds. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.org

In the case of 3-Bromo-5-fluoro-1H-indole, both halogen substituents are electron-withdrawing. The fluorine atom at the C5-position, due to its high electronegativity, strongly polarizes the C-F bond and activates the benzene (B151609) portion of the ring towards nucleophilic attack. Aryl fluorides are often significantly more reactive in SNAr reactions than other aryl halides because fluorine is exceptionally effective at stabilizing the intermediate carbanion through its inductive effect. iscnagpur.ac.in Conversely, the carbon-bromine bond at the C3-position is weaker than the C-F bond, making bromide a better leaving group.

This duality presents two primary mechanistic possibilities for SNAr on this compound:

Substitution at C5: A nucleophile could attack the C5 position, leading to the displacement of the fluoride (B91410) ion. The negative charge of the resulting Meisenheimer complex would be stabilized by the adjacent bromo-substituted pyrrole (B145914) ring and the indole nitrogen.

Substitution at C3: Alternatively, attack at the C3 position of the pyrrole ring would displace the bromide ion. The reactivity at this position is influenced by the electron distribution within the five-membered ring.

A less common pathway, the benzyne (B1209423) mechanism, involves an initial elimination of H-X promoted by a very strong base, followed by the addition of a nucleophile to the highly reactive aryne intermediate. masterorganicchemistry.com While possible, this mechanism is less likely for activated systems like this compound under standard SNAr conditions.

Electrophilic Aromatic Substitution Mechanisms at Various Positions

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The site of electrophilic attack is governed by the electronic properties of the indole ring system and the directing effects of its substituents.

For an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position. bhu.ac.in However, in this compound, this position is already occupied. The potential sites for electrophilic attack are therefore the C2 position of the pyrrole ring and the C4, C6, and C7 positions of the benzene ring.

The reactivity can be predicted as follows:

Attack at C2: The C2 position is the second most nucleophilic site on the indole ring after C3. Electrophilic attack here leads to a cationic intermediate that is well-stabilized by the nitrogen atom.

Therefore, for this compound, electrophilic substitution is expected to yield a mixture of products, with substitution likely occurring at the C2, C4, and C6 positions, depending on the specific electrophile and reaction conditions.

Oxidation and Reduction Pathways of this compound

The indole core of this compound can undergo both oxidation and reduction, although the heterocyclic ring is relatively stable.

Oxidation: Strong oxidizing agents can lead to the cleavage of the electron-rich 2,3-double bond of the pyrrole ring. bhu.ac.in Common reagents used for the oxidation of indole derivatives include potassium permanganate, chromium trioxide, and ozone. smolecule.com The reaction can result in the formation of various products, such as the corresponding isatin (B1672199) (indole-2,3-dione) derivative or lead to ring-opened products like 2-acylaminobenzoic acids, depending on the severity of the conditions.

Reduction: The indole nucleus is generally resistant to catalytic hydrogenation and mild nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄). bhu.ac.in However, reduction can be achieved under more forcing conditions. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce functionalities on the indole ring or its substituents. A powerful method for reducing the indole system involves the use of lithium or sodium metal in liquid ammonia (B1221849) (a Birch-type reduction), which typically reduces the benzene ring portion of the molecule, yielding 4,7-dihydroindole derivatives. bhu.ac.in The halogen substituents may also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation or metal-hydride reduction conditions.

Advanced Coupling Reaction Mechanisms

The C3-bromo functionality serves as a versatile handle for constructing more complex molecules via modern transition-metal-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Mechanisms in Detail

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The bromine atom at the C3 position of this compound makes it an excellent substrate for reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.

The general catalytic cycle for these reactions is well-established and involves a Pd(0)/Pd(II) cycle. rsc.orgd-nb.info Using the Suzuki-Miyaura coupling as a representative example, the mechanism proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Br bond of this compound. This step forms a square planar Pd(II) intermediate.

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Sonogashira coupling , which joins the indole to a terminal alkyne, follows a similar Pd-cycle, but typically involves a co-catalyst, usually a copper(I) salt. libretexts.org In the copper co-catalyzed cycle, the copper acetylide, formed from the terminal alkyne and the copper salt, is believed to be the species that undergoes transmetalation with the Pd(II)-indolyl complex.

Below is a table summarizing typical conditions for these reactions based on studies of related bromoindoles.

| Reaction Type | Palladium Catalyst | Ligand | Base | Coupling Partner | Solvent | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Aryl/heteroaryl boronic acid | Toluene/Water | |

| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos/XPhos | K₃PO₄ | Indole boronic acid | Dioxane/Water | nih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Terminal Alkyne (with CuI) | THF | |

| Sonogashira | PdCl₂(PhCN)₂ | X-Phos | Cs₂CO₃ | Terminal Alkyne | DMF | acs.org |

This table is illustrative and based on reactions with analogous bromo-indole substrates.

Photo-Redox Catalysis in Halogenated Indole Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. beilstein-journals.org This methodology is highly applicable to the functionalization of halogenated indoles like this compound.

The general mechanism involves a photocatalyst (PC), often a ruthenium or iridium polypyridyl complex, which absorbs visible light to reach an excited state (PC*). nih.govwikipedia.org This excited state is a potent single-electron oxidant and reductant. For a bromo-indole, two main mechanistic pathways can be envisioned:

Reductive Pathway (Radical Generation): The excited photocatalyst (PC*) can be quenched by a sacrificial electron donor, generating a strongly reducing species (PC⁻). This species can then transfer an electron to the 3-bromo-indole, causing reductive cleavage of the C-Br bond to form a C3-centered indolyl radical. This highly reactive radical can then be trapped by various radical acceptors or coupling partners. Stephenson and coworkers demonstrated that reductive dehalogenation of bromopyrroloindolines can be achieved using this strategy. nih.gov

Oxidative Pathway (Radical Cation Generation): The excited photocatalyst (PC*) can act as an oxidant, accepting an electron directly from the electron-rich indole ring to form an indole radical cation. beilstein-journals.org This intermediate can then undergo various transformations, such as deprotonation or reaction with nucleophiles, to generate new functionalized products.

A growing area of interest is the merger of photoredox catalysis with transition metal catalysis (dual catalysis). nih.gov For instance, a photoredox cycle could be used to facilitate the generation of a Pd(0) catalyst or to modulate the oxidation states within a palladium-catalyzed cross-coupling cycle, potentially enabling novel transformations of this compound that are inaccessible through thermal methods alone. beilstein-journals.org

Investigating Intramolecular Cyclization and Rearrangement Reactions Involving the Indole Core

The indole nucleus is a versatile scaffold that can be elaborated into more complex polycyclic systems through intramolecular reactions. For this compound, the bromine atom at the C3 position serves as a crucial handle for orchestrating such transformations, particularly through transition-metal-catalyzed processes.

Palladium-Catalyzed Intramolecular Cyclizations:

A prominent strategy for constructing fused ring systems from halo-indoles is the intramolecular Heck reaction. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. While specific studies on this compound are not extensively documented, the reactivity of analogous 3-bromoindoles provides a strong precedent for its potential in these transformations.

For instance, research has shown that 2-(arylaminomethyl)-3-bromoindoles can undergo efficient intramolecular Heck coupling to furnish 3,4-benzo[c]-β-carbolines. acs.orgnih.gov In these reactions, a palladium(0) catalyst, typically generated in situ from Pd(OAc)₂, initiates an oxidative addition into the C-Br bond at the indole C3 position. The resulting arylpalladium(II) species then undergoes an intramolecular migratory insertion with an appropriately positioned aryl or vinyl group, leading to the formation of a new ring. Subsequent elimination steps yield the final fused aromatic product. acs.org

A typical reaction sequence involves:

Substrate Synthesis: An appropriate side chain containing a double bond or an aryl ring is first installed, usually at the N1 or C2 position of the this compound core.

Oxidative Addition: A Pd(0) catalyst inserts into the C3-Br bond. The electron-withdrawing nature of the 5-fluoro substituent would likely influence the electron density of the indole ring but is not expected to prevent this key step.

Intramolecular Insertion (Cyclization): The tethered unsaturated moiety inserts into the aryl-palladium bond, forming a new six-membered ring.

β-Hydride Elimination/Reductive Elimination: The cycle is completed by elimination steps that regenerate the catalyst and yield the polycyclic indole product.

Similarly, an enantioselective palladium-catalyzed intramolecular dearomative reductive Heck reaction has been developed for N-(o-bromoaryl) indole-3-carboxamides, producing enantioenriched spiro indolines. figshare.com This demonstrates that the indole's pyrrole ring itself can act as the alkene component in an intramolecular Heck-type reaction, leading to spirocyclic structures instead of fused systems. The application of such a strategy to a suitably N-functionalized this compound could provide access to novel spiro[cyclopenta[b]indoline-1,3'-indolin]-2'-one derivatives.

Rearrangement Reactions:

Rearrangement reactions offer another avenue for structural diversification of the indole core. A common transformation is the oxidative rearrangement of indoles to form oxindoles or spirooxindoles. While specific examples involving this compound are not prevalent in the literature, the general mechanism involves the oxidation of the electron-rich pyrrole ring. This often leads to an intermediate that rearranges to relieve ring strain or form a more stable product. The presence of the electron-withdrawing fluorine and bromine substituents would likely decrease the indole's susceptibility to oxidation compared to an unsubstituted indole, potentially requiring harsher reaction conditions.

Another class of rearrangements involves the migration of substituents around the indole ring. For example, under certain conditions, a domino C4-arylation/3,2-carbonyl migration has been observed in 3-acetyl-7-bromo-1H-indole. nih.gov This suggests that substituents at the C3 position can be induced to migrate to the C2 position, a process influenced by reaction temperature and time. nih.gov Such rearrangements, if applied to derivatives of this compound, could provide a pathway to 2,3-disubstituted indole isomers that might be otherwise difficult to synthesize.

Influence of Halogenation Pattern on Reactivity and Selectivity in Chemical Transformations

The specific halogenation pattern of this compound, with a bromine at the electron-rich C3 position and a fluorine at the C5 position of the benzene ring, dictates its reactivity and the regioselectivity of subsequent functionalization.

Reactivity in Cross-Coupling Reactions:

The C3-bromo substituent is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: The C3-Br bond readily participates in Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl groups. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl >> F. Therefore, the C3-Br bond in this compound can be selectively coupled while the C5-F bond remains intact. nih.govacs.org This chemoselectivity is crucial for the stepwise elaboration of the indole scaffold. The reaction typically proceeds with a palladium catalyst, a phosphine (B1218219) ligand, and a base. The electron-withdrawing 5-fluoro group can influence the rate of the oxidative addition step but does not inhibit the reaction.

Heck-Mizoroki Reaction: The C3-Br bond is also susceptible to Heck reactions, enabling the formation of a C-C bond with alkenes to produce 3-vinylindoles. beilstein-journals.org Similar to the Suzuki coupling, the C-F bond is unreactive under typical Heck conditions. Debromination can sometimes be a competing side reaction, but conditions can be optimized to favor the desired coupling product. beilstein-journals.org

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the C3 position. Studies on related 3-haloindoles show that this is a viable transformation, providing a route to 3-alkynylindoles which are versatile intermediates for further cyclization reactions. ub.edu

The table below summarizes typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving various haloindoles, illustrating the influence of the halogenation pattern on reactivity.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 97% | nih.gov |

| 3-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | - | researchgate.net |

| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | PdCl₂(dppf) | Et₃N | Dioxane | 87% | mdpi.com |

| 2-Bromo-4-fluoroaniline** | Bis(pinacolato)diboron | PdCl₂(dppf) | Et₃N | 1,4-Dioxane | - | acs.org |

| Note: Indazole is an isomer of indole. This entry illustrates the high reactivity of an iodo group over a bromo group. | ||||||

| Note: This entry illustrates a borylation reaction, a common first step before a subsequent Suzuki coupling. |

Selectivity in Electrophilic Substitution:

The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most common site for electrophilic attack. In this compound, this position is already occupied.

Influence of Existing Substituents: The 5-fluoro group is an electron-withdrawing, deactivating substituent with a weak ortho-, para-directing effect on the benzene ring. The 3-bromo group also deactivates the pyrrole ring towards further electrophilic substitution.

Regioselectivity of Further Halogenation: Further bromination of a 3-bromoindole derivative has been shown to occur at the C5 position. figshare.com For this compound, the C5 position is already substituted. The next most likely positions for electrophilic attack would be C4, C6, or C2, governed by the combined electronic and steric influences of the existing halogens. Computational studies on related systems show that predicting regioselectivity in polysubstituted indoles can be complex, with subtle effects determining the outcome. nih.gov For example, C7-halogenated indoles have been shown to undergo arylation at the C4 position, indicating that substitution on the carbocyclic ring is feasible despite the presence of deactivating groups. nih.gov

N-Functionalization vs. C-Functionalization: The indole N-H proton is acidic and can be readily removed by a base to allow for N-alkylation or N-arylation. This reaction pathway is often favored over C-functionalization when strong bases are used. Functionalization of the nitrogen can also be used strategically to direct subsequent C-H functionalization reactions. smolecule.com

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For halogenated indoles, NMR is crucial for confirming the position of substituents on the indole (B1671886) scaffold.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

Proton (¹H) NMR spectroscopy provides data on the hydrogen atoms in a molecule, offering insights into their local electronic environment and proximity to other nuclei. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each proton signal are used to piece together the molecule's structure.

In the context of 3-Bromo-5-fluoro-1H-indole derivatives, ¹H NMR is used to confirm the substitution pattern on the indole ring. For instance, in a related compound, 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole, the proton at position 2 of the indole ring is absent, and the remaining aromatic protons appear as distinct signals. A signal observed around 8.28 ppm can be assigned to the proton at C4, while signals for C6 appear as multiplets, confirming the substitution pattern. nih.gov The integration of these signals helps in assessing the purity of the sample.

Table 1: Representative ¹H NMR Data for a 3-Bromo-fluoro-indole Derivative The following data is for 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole and serves as an illustrative example.

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | ~8.28 | s | - |

| H-6 | ~7.36 | d | 1.98 |

| Ts-CH₃ | ~2.35 | s | - |

| Ts-ArH | ~7.86, ~7.45 | d, m | 7.70 |

| Data sourced from a study on indole derivatives targeting influenza PB2 cap binding region. nih.gov |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is complementary to ¹H NMR and provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. crunchchemistry.co.uklibretexts.org This technique is particularly useful for identifying the carbon atoms of the indole ring system and confirming the positions of substitution.

For halogenated indoles, the chemical shifts are influenced by the electronegativity of the halogen substituents. In derivatives of 3-bromo-indole, the C-3 carbon bearing the bromine atom typically appears at a chemical shift of around 93 ppm. orgsyn.org The presence of a fluorine atom at the C-5 position would further influence the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature. For example, in 3-bromo-2-(trifluoromethyl)-1H-indole, the C-3 position is observed at 93.3 ppm, while other carbons of the benzene (B151609) ring appear between 111.9 and 134.4 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for a 3-Bromo-indole Derivative The following data is for 3-bromo-1-(tert-butyldimethylsilyl)indole and serves as an illustrative example of the indole core.

| Carbon Position | Chemical Shift (δ) ppm |

| C-2 | 129.6 |

| C-3 | 93.6 |

| C-3a | 129.8 |

| C-4 | 119.1 |

| C-5 | 120.5 |

| C-6 | 122.5 |

| C-7 | 114.0 |

| C-7a | 140.2 |

| Data sourced from an Organic Syntheses procedure on regioselective synthesis of 3-substituted indoles. orgsyn.org |

Heteronuclear NMR (e.g., ¹⁹F NMR, ⁷⁷Se NMR) for Specific Halogen and Heteroatom Environments

Heteronuclear NMR, such as Fluorine-19 (¹⁹F) NMR, is a powerful tool for analyzing fluorinated organic compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org ¹⁹F NMR provides a distinct signal for each unique fluorine atom in a molecule, with a large chemical shift range that is highly sensitive to the local electronic environment. lcms.cz

For a compound like this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom. The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring system. In studies of related 2-(trifluoromethyl)-1H-indoles, the trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum, with chemical shifts around -54 to -61 ppm, demonstrating the utility of this technique in identifying fluorine-containing functional groups. nih.govmdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight.

For this compound (C₈H₅BrFN), the molecular weight is approximately 214.04 g/mol . ESI-MS analysis would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units (e.g., at m/z 214 and 216 for the molecular ion M⁺˙, or 215 and 217 for the [M+H]⁺ ion). This pattern is a definitive indicator of a monobrominated compound. For example, ESI-MS analysis of a related compound, 3-(5-Fluoro indole-1-sulfonyl) benzoic acid, showed a clear [M-H]⁻ ion at m/z 318.1, confirming its molecular weight. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. rsc.org

The calculated exact mass for the [M-H]⁻ ion of this compound (C₈H₄BrFN⁻) is 211.9511 Da. An HRMS measurement that matches this value would unequivocally confirm the elemental composition. In research on related halogenated indoles, HRMS is routinely used for structural confirmation. For instance, 3,5-dibromo-2-(trifluoromethyl)-1H-indole was analyzed by HRMS (ESI-TOF), and the found mass for the [M-H]⁻ ion was 339.8581, which correlated closely with the calculated mass of 339.8590 for C₉H₃Br₂F₃N⁻, thereby verifying its elemental formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a fundamental analytical technique for the assessment of purity and the identification of volatile compounds and their derivatives. In the context of synthesizing this compound, GC-MS is instrumental in verifying the successful synthesis and purification of the final product. The gas chromatograph separates the components of a sample, and the mass spectrometer provides data on the mass-to-charge ratio of the separated components, allowing for structural elucidation and purity confirmation. core.ac.uknih.gov

For a pure sample of this compound, the GC chromatogram would ideally show a single dominant peak, indicating the absence of volatile impurities or residual starting materials. The corresponding mass spectrum provides definitive evidence of the compound's identity. The molecular ion peak (M+) would correspond to the molecular weight of the compound (approximately 214.03 g/mol for C₈H₅BrFN). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two signals of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Further fragmentation analysis reveals structural information. Common fragmentation pathways for indole derivatives can be predicted, which aids in confirming the structure.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |

| 214/216 | [C₈H₅BrFN]⁺ | Molecular ion peak (M⁺), showing the characteristic bromine isotope pattern. |

| 135 | [M - Br]⁺ | Loss of the bromine radical. |

| 134 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 108 | [C₇H₅F]⁺ | Further fragmentation, potentially loss of HCN from the [M - Br]⁺ ion. |

This technique is crucial for quality control in synthetic chemistry and for analyzing reaction byproducts. Purity levels greater than 96% are often confirmed using mass spectrometry-based methods like LC-MS or GC-MS. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a molecular fingerprint. rsc.org For this compound, IR spectroscopy can confirm the presence of its key structural features.

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific bonds. The N-H stretch of the indole ring is a particularly diagnostic feature, typically appearing as a sharp peak. Aromatic C-H stretches appear at higher wavenumbers, while the fingerprint region below 1500 cm⁻¹ contains complex vibrations, including those for the C-F and C-Br bonds. For comparison, the IR spectrum of ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate shows a distinct NH stretch at 3300 cm⁻¹.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Indole N-H | ~3400-3300 | Typically a sharp, medium-intensity peak. |

| C-H Stretch | Aromatic C-H | ~3100-3000 | Multiple weak to medium bands. |

| C=C Stretch | Aromatic Ring | ~1600-1450 | Several bands of varying intensity. |

| C-F Stretch | Aryl-F | ~1250-1100 | Strong absorption, characteristic of the C-F bond. |

| C-Br Stretch | Aryl-Br | ~700-500 | Typically a medium to strong band in the lower frequency region. |

These data allow for rapid confirmation that the desired functional groups are present in a synthesized sample and that starting materials have been consumed.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice, offering insight into the nature and geometry of intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking. smolecule.com

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline shows that the indole ring system is essentially planar. iucr.orgiucr.org Its crystal packing is stabilized by a network of intermolecular forces, including C—H⋯π and offset π–π interactions with an intercentroid distance of 3.650 Å. iucr.orgiucr.org Similarly, studies on other bromo-substituted indole derivatives highlight the importance of slipped π–π interactions between indole systems and weak C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds in defining the supramolecular architecture. iucr.org In the structure of 5-Bromo-1H-indole-2,3-dione, N—H⋯O hydrogen bonds are the primary interaction, linking molecules into chains. researchgate.net

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor Atoms | Typical Distance/Geometry | Significance |

| Hydrogen Bonding | N-H···π | N···π-centroid distance of ~3.5 Å | A key interaction directing the packing of indole derivatives. |

| Halogen Bonding | C-Br···N/O/π | Br···Acceptor distance shorter than the sum of van der Waals radii. | The electrophilic tip of the bromine atom can interact with nucleophilic regions. |

| π–π Stacking | Indole Ring ↔ Indole Ring | Interplanar distance of ~3.4-3.8 Å | Contributes to crystal stability through dispersion forces. Offset or slipped-parallel arrangements are common. iucr.org |

| C-H···F Interaction | C-H···F-C | H···F distance of ~2.2-2.6 Å | Weak hydrogen bonds that can influence molecular conformation and packing. |

These non-covalent interactions are critical in molecular recognition and the design of materials with specific properties.

Advanced Spectroscopic Probes for Mechanistic Intermediates (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. cardiff.ac.uk This makes it an invaluable tool for studying reaction mechanisms that proceed via radical pathways. nih.gov

In the context of this compound chemistry, certain synthetic transformations, such as metal-catalyzed cross-coupling or C-H functionalization reactions, may involve single-electron transfer (SET) steps that generate radical intermediates. mdpi.com For example, research on the C-3H chalcogenation of related 5-bromo and 5-fluoroindoles has used EPR spectroscopy to validate the prevalence of a radical-mediated route. rsc.org The reaction of indole with potassium tert-butoxide and benzyl (B1604629) alcohol has also been shown through EPR to generate radical species. nih.gov

If a reaction involving this compound were to form a radical intermediate, an EPR experiment would yield a spectrum characterized by its g-value and hyperfine coupling constants.

Table 4: Application of EPR Spectroscopy to Study Radical Intermediates

| Parameter | Information Provided | Example from Literature |

| g-value | Helps identify the type of radical. Values close to the free electron g-value (≈2.0023) are typical for organic radicals. | A radical formed during the reaction of methyl-coenzyme M reductase with bromoethanesulfonate exhibited g-values at 2.00340 and 1.99832. nih.gov |

| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). This helps map the electron's location within the molecule. | A strongly coupled proton with a hyperfine coupling constant of 50 MHz was detected in a radical intermediate of an enzymatic reaction. nih.gov |

| Signal Intensity | Proportional to the concentration of the radical species, allowing for kinetic analysis of its formation and decay. | Transient kinetic measurements have been used to track the rise and fall of radical intermediates during a reaction. nih.gov |

By using EPR in conjunction with radical trapping experiments, chemists can gain definitive evidence for proposed mechanistic pathways, leading to a deeper understanding of the reactivity of this compound. rsc.org

Fluorescence Spectroscopy for Photophysical Properties and Ligand-Target Interactions

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic structure and dynamics of molecules by measuring the light emitted after they have absorbed photons. The indole ring itself is a well-known natural fluorophore, a property conferred by the side chain of the amino acid tryptophan. diva-portal.org The introduction of substituents onto the indole core can significantly modulate its photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.

The photophysical properties of this compound are dictated by its two halogen substituents.

Fluorine: The electron-withdrawing nature of the fluorine atom can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often leading to shifts in the absorption and emission spectra.

Bromine: As a heavy atom, bromine is known to quench fluorescence via the "heavy-atom effect." This process enhances the rate of intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state—which competes with fluorescence, thereby decreasing the fluorescence quantum yield.

This modulation of fluorescence is critical for the application of such compounds as molecular probes. Changes in the fluorescence signal (e.g., intensity, wavelength, or polarization) of a this compound derivative upon binding to a biological target, such as a protein or enzyme, can be used to quantify these interactions. For instance, a closely related 5-fluoro-indole derivative was investigated for its activity against MRSA, and while its fluorescence was not the focus, such molecules are prime candidates for development into fluorescent probes to study their mechanism of action. nih.gov

Table 5: Hypothetical Photophysical Properties of Substituted Indoles

| Compound | Key Substituent Effect(s) | Expected Quantum Yield (ΦF) | Expected Application |

| 1H-Indole | Parent fluorophore | Moderate (~0.1-0.2) | Intrinsic protein fluorescence studies. |

| 5-Fluoro-1H-indole | Electronic perturbation by fluorine | Moderate to High | Probe for environments sensitive to electrostatic changes. |

| This compound | Heavy-atom effect from bromine | Very Low | Potential as a phosphorescent probe or as a control compound in fluorescence binding assays. |

By studying these properties, researchers can design and synthesize novel indole-based fluorescent probes for applications in cell imaging, diagnostics, and drug discovery.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics and reactivity of molecular systems. For 3-Bromo-5-fluoro-1H-indole, DFT studies provide fundamental insights into its behavior at the molecular level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis